(1R,4S,8R,10S,13S,34S)-13,34-Bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone
(1R,4S,8R,10S,13S,34S)-13,34-Bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone
Brand Name:
Vulcanchem
CAS No.:
129274-06-2
VCID:
VC0143672
InChI:
InChI=1S/C39H55N9O9S/c1-6-19(4)31-36(55)41-15-29(50)42-27-18-58-38-23(22-11-9-10-12-25(22)45-38)14-26(33(52)40-16-30(51)46-31)44-37(56)32(20(5)7-2)47-35(54)28-13-21(49)17-48(28)39(57)24(8-3)43-34(27)53/h9-12,19-21,24,26-28,31-32,45,49H,6-8,13-18H2,1-5H3,(H,40,52)(H,41,55)(H,42,50)(H,43,53)(H,44,56)(H,46,51)(H,47,54)/t19-,20-,21+,24-,26?,27-,28-,31-,32-/m0/s1
SMILES:
CCC1C(=O)N2CC(CC2C(=O)NC(C(=O)NC3CC4=C(NC5=CC=CC=C45)SCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC3=O)C(C)CC)C(C)CC)O
Molecular Formula:
C39H55N9O9S
Molecular Weight:
826 g/mol
(1R,4S,8R,10S,13S,34S)-13,34-Bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone
CAS No.: 129274-06-2
Main Products
VCID: VC0143672
Molecular Formula: C39H55N9O9S
Molecular Weight: 826 g/mol
CAS No. | 129274-06-2 |
---|---|
Product Name | (1R,4S,8R,10S,13S,34S)-13,34-Bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone |
Molecular Formula | C39H55N9O9S |
Molecular Weight | 826 g/mol |
IUPAC Name | (1R,4S,8R,10S,13S,34S)-13,34-bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone |
Standard InChI | InChI=1S/C39H55N9O9S/c1-6-19(4)31-36(55)41-15-29(50)42-27-18-58-38-23(22-11-9-10-12-25(22)45-38)14-26(33(52)40-16-30(51)46-31)44-37(56)32(20(5)7-2)47-35(54)28-13-21(49)17-48(28)39(57)24(8-3)43-34(27)53/h9-12,19-21,24,26-28,31-32,45,49H,6-8,13-18H2,1-5H3,(H,40,52)(H,41,55)(H,42,50)(H,43,53)(H,44,56)(H,46,51)(H,47,54)/t19-,20-,21+,24-,26?,27-,28-,31-,32-/m0/s1 |
Standard InChIKey | OMOWRDIQAIEEMH-HFIVCSRHSA-N |
Isomeric SMILES | CC[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)NC3CC4=C(NC5=CC=CC=C45)SC[C@@H](C(=O)N1)NC(=O)CNC(=O)[C@@H](NC(=O)CNC3=O)[C@@H](C)CC)[C@@H](C)CC)O |
SMILES | CCC1C(=O)N2CC(CC2C(=O)NC(C(=O)NC3CC4=C(NC5=CC=CC=C45)SCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC3=O)C(C)CC)C(C)CC)O |
Canonical SMILES | CCC1C(=O)N2CC(CC2C(=O)NC(C(=O)NC3CC4=C(NC5=CC=CC=C45)SCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC3=O)C(C)CC)C(C)CC)O |
Synonyms | 1-S-deoxo-Abu-3-Ile-amaninamide amaninamide, S-deoxo-Abu(1)-Ile(3)- amaninamide, S-deoxo-alpha-aminobutyryl acid(1)-isoleucine(3)- |
PubChem Compound | 5748454 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume